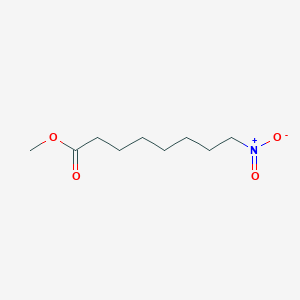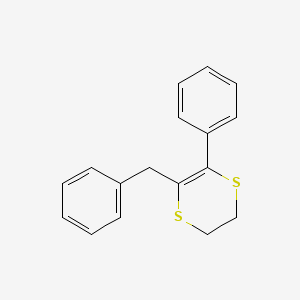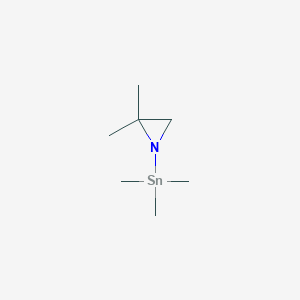
N-Pentan-3-ylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentan-3-ylformamide is an organic compound belonging to the class of amides It is characterized by the presence of a formamide group attached to a pentane chain at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Pentan-3-ylformamide can be synthesized through the reaction of N-pentan-3-ylamine with formic acid. The reaction typically involves heating the amine with formic acid under reflux conditions. The formic acid acts as both the solvent and the reagent, facilitating the formation of the formamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of propylphosphonic anhydride (T3P®) as a coupling reagent. This method offers advantages such as high yield, reduced toxicity, and easy work-up procedures .
Analyse Chemischer Reaktionen
Types of Reactions: N-Pentan-3-ylformamide undergoes various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the formamide group can yield primary amines.
Substitution: The formamide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides.
Wissenschaftliche Forschungsanwendungen
N-Pentan-3-ylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide functionality.
Medicine: this compound derivatives may have potential therapeutic applications, including as precursors to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-pentan-3-ylformamide involves its interaction with molecular targets through its formamide group. The formamide group can form hydrogen bonds and engage in nucleophilic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-Butan-2-ylformamide: Similar structure but with a shorter carbon chain.
N-Hexan-4-ylformamide: Similar structure but with a longer carbon chain.
N-Pentan-2-ylformamide: Similar structure but with the formamide group attached at a different position.
Uniqueness: N-Pentan-3-ylformamide is unique due to its specific carbon chain length and the position of the formamide group. This structural specificity can influence its reactivity and interactions, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
59734-20-2 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
N-pentan-3-ylformamide |
InChI |
InChI=1S/C6H13NO/c1-3-6(4-2)7-5-8/h5-6H,3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
TVHQHWWEPNHLCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)
![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)







![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)


